1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
This compound is a unique chemical with the linear formula C30H34FN5O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number is 442572-97-6 .
Molecular Structure Analysis
The compound has a molecular weight of 499.637 . High-resolution mass spectrometry can be used to confirm the correct molecular ion peaks .Physical And Chemical Properties Analysis
The compound has a linear formula of C30H34FN5O and a molecular weight of 499.637 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. It exhibits potent in vitro activity against a range of microorganisms, including E. coli , K. pneumoniae , S. aureus , S. epidermidis , C. albicans , and A. niger . The minimum inhibitory concentrations (MICs) indicate its effectiveness in inhibiting bacterial and fungal growth, making it a candidate for further development in antimicrobial therapies.
Antitumor Properties
Research has indicated that this benzimidazole derivative shows promise in antitumor activity. It has been tested against various cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing cytotoxic effects that could lead to new cancer treatments . The compound’s ability to induce cell death in cancer cells while sparing healthy cells is a significant aspect of its therapeutic potential.
Safety and Hazards
Mechanism of Action
Mode of Action
The presence of a piperazine ring and a benzimidazole moiety in its structure suggests potential interactions with various biological receptors or enzymes .
Biochemical Pathways
Without specific target identification, it’s challenging to outline the exact biochemical pathways this compound might affect. Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Its molecular weight (429.501 g/mol) suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed . Other factors such as polarity, solubility, and stability also significantly influence a compound’s pharmacokinetic properties .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of target identification and mechanistic studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence a compound’s action, efficacy, and stability. Without specific information about this compound’s stability under various conditions, it’s challenging to predict how environmental factors might influence its action .
properties
IUPAC Name |
1-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O/c1-17-13-24(31-22-6-4-3-5-21(22)28-25(31)20(17)15-27)30-11-9-29(10-12-30)16-18-14-19(26)7-8-23(18)32-2/h3-8,13-14H,9-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAWPFCJRZCKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
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